molecular formula C18H22N4O3 B2845383 N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-isopropoxybenzamide CAS No. 1172441-39-2

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-isopropoxybenzamide

Cat. No. B2845383
CAS RN: 1172441-39-2
M. Wt: 342.399
InChI Key: WGGIJHTXMRNZSQ-UHFFFAOYSA-N
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Description

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Regioselectivity in Cycloadditions : A study by Zaki et al. (2016) highlights the synthesis of various pyrazolo derivatives, including pyrazolo[3,4-d]pyridazines, which showed significant antimicrobial, anti-inflammatory, and analgesic activities. These compounds are synthesized via cycloaddition reactions and have potential applications in drug discovery (Zaki, Sayed, & Elroby, 2016).

  • Angiotensin II Antagonist Imaging : Hamill et al. (1996) developed radiolabeled ligands for angiotensin II AT1 receptors, useful in receptor imaging. This research has implications for studying cardiovascular diseases (Hamill et al., 1996).

  • Synthesis of Disubstituted Pyridines : Miyashita et al. (1995) described the synthesis of 2, 6-disubstituted pyridines from pyrazolo[1, 5-a]pyridines, demonstrating the versatility of these compounds in organic synthesis (Miyashita et al., 1995).

  • Antiallergic Agents : Nohara et al. (1985) synthesized benzopyrano[2,3-b]pyridines with significant antiallergic activity, demonstrating the therapeutic potential of such compounds (Nohara et al., 1985).

  • Spectroscopic and Structural Characterisation : Arslan et al. (2015) conducted a detailed study on the structural and spectroscopic characteristics of pyrazole derivatives, contributing to a deeper understanding of their chemical properties (Arslan, Kazak, & Aydın, 2015).

properties

IUPAC Name

N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-10(2)25-13-7-5-12(6-8-13)18(24)20-16-15-11(3)9-14(23)19-17(15)22(4)21-16/h5-8,10-11H,9H2,1-4H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGIJHTXMRNZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C1C(=NN2C)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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